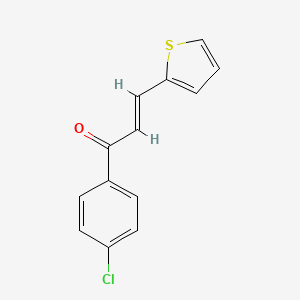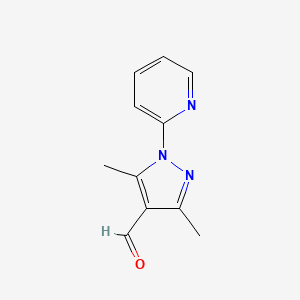
3,5-二甲基-1-(吡啶-2-基)-1H-吡唑-4-甲醛
描述
The compound “3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” is a heterocyclic compound. Heterocyclic compounds such as pyrazoles have attracted much research attention in the field of drug design because of their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Synthesis Analysis
The compound was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Molecular Structure Analysis
The structure of the compound was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Chemical Reactions Analysis
The compound was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . This reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .科学研究应用
Medicinal Chemistry and Drug Design
Heterocyclic compounds, including pyrazoles, have garnered significant attention in drug design due to their diverse biological activities. This compound’s unique structure combines a pyridine–thiazole moiety with a pyrazole ring. Researchers can explore its potential as a scaffold for novel drug candidates. For instance, incorporating different heterocyclic systems into a single molecule may enhance activity compared to individual rings .
Antioxidant Properties
Thiazolo[4,5-b]pyridine derivatives, to which our compound belongs, have demonstrated antioxidant activity. Researchers can investigate its potential as an antioxidant agent, protecting cells from oxidative stress and associated diseases .
Anti-Inflammatory Agents
Thiazolo[4,5-b]pyridine–pyrazole hybrids could serve as anti-inflammatory agents. By targeting inflammatory pathways, they may mitigate chronic inflammation and related conditions .
Antimicrobial Applications
Pyrazoles are known for their antibacterial and antifungal properties. Researchers can explore the compound’s efficacy against specific pathogens, potentially leading to new antimicrobial agents .
Anti-Tumor Activity
The compound’s structure suggests potential anti-tumor properties. Investigating its effects on cancer cell lines could reveal promising leads for cancer therapy .
Other Applications
Beyond the mentioned fields, researchers may explore additional applications, such as antidiabetic, antihypertensive, and antiviral effects. The compound’s unique structure opens up exciting avenues for further investigation .
未来方向
The future directions for this compound could involve further exploration of its biological activities and potential applications in drug design, given the known activities of similar heterocyclic compounds . Further studies could also aim to elucidate its physical and chemical properties, as well as safety and hazards.
作用机制
Target of Action
Pyrazole derivatives, such as 3,5-dimethyl pyrazoles, have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body, including cyclooxygenase (COX) enzymes, P450 enzymes, and GABA receptors .
Mode of Action
The interaction of pyrazole derivatives with their targets can lead to changes in the activity of these targets. For example, some pyrazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
The inhibition of COX enzymes by pyrazole derivatives can affect various biochemical pathways involved in inflammation and pain sensation. This can result in anti-inflammatory and analgesic effects .
Pharmacokinetics
The ADME properties of pyrazole derivatives can vary widely depending on their specific chemical structure. Some pyrazole derivatives are well absorbed after oral administration and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include reduced inflammation and pain due to their inhibition of COX enzymes and other targets .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some pyrazole derivatives can be affected by the pH of the environment .
属性
IUPAC Name |
3,5-dimethyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(7-15)9(2)14(13-8)11-5-3-4-6-12-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKAOWILVRNTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)
![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)
![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)
![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

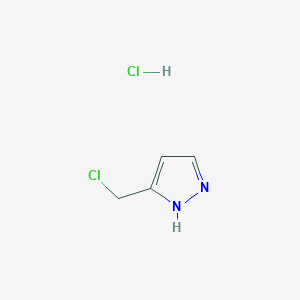

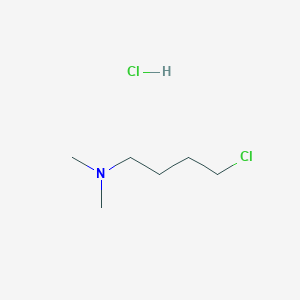
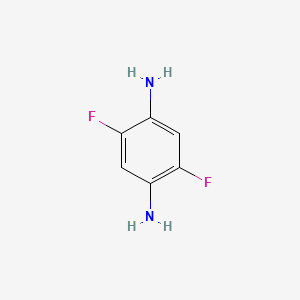
![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)
